molecular formula C14H17FN2O2 B6808658 N-[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-methylazetidine-3-carboxamide

N-[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-methylazetidine-3-carboxamide

Cat. No.: B6808658
M. Wt: 264.29 g/mol
InChI Key: GZUUVVZTZAPKJP-LLVKDONJSA-N
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Description

N-[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-methylazetidine-3-carboxamide is a synthetic organic compound characterized by its unique structural features, including a fluorinated chromenyl moiety and an azetidine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-methylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-14(7-16-8-14)13(18)17-11-5-6-19-12-9(11)3-2-4-10(12)15/h2-4,11,16H,5-8H2,1H3,(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUUVVZTZAPKJP-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C(=O)NC2CCOC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC1)C(=O)N[C@@H]2CCOC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-methylazetidine-3-carboxamide typically involves multiple steps:

    Formation of the Chromenyl Moiety: The initial step involves the synthesis of the 8-fluoro-3,4-dihydro-2H-chromen-4-yl intermediate. This can be achieved through a cyclization reaction of a suitable precursor, such as 2’-fluoroacetophenone, with an appropriate aldehyde under acidic conditions.

    Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be accomplished by reacting the chromenyl intermediate with a suitable azetidine precursor, such as 3-methylazetidine, under basic conditions.

    Amide Bond Formation: The final step involves the coupling of the azetidine intermediate with a carboxylic acid derivative to form the desired carboxamide. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow chemistry techniques. This approach allows for better control over reaction conditions, improved yields, and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The fluorine atom in the chromenyl moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-methylazetidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-methylazetidine-3-carboxamide shares structural similarities with other fluorinated chromenyl derivatives and azetidine-containing compounds.
  • Examples include 8-fluoro-2H-chromen-4-yl derivatives and 3-methylazetidine-3-carboxamide analogs.

Uniqueness

  • The unique combination of the fluorinated chromenyl moiety and the azetidine ring in this compound imparts distinct chemical and biological properties.
  • Its specific structural features may confer enhanced stability, bioavailability, and target specificity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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